6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile
Description
Properties
IUPAC Name |
5-fluoro-3-methylbenzotriazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4/c1-13-8-5(4-10)6(9)2-3-7(8)11-12-13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFINTXOBUWLHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2C#N)F)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Benzotriazole Core
A common approach involves the cyclization of 2-fluoroaniline derivatives with methyl isocyanate or related reagents under catalytic conditions to form the triazole ring. Copper or palladium catalysts are often employed to facilitate the cyclization in solvents such as dimethylformamide (DMF) or toluene at elevated temperatures (above 80°C) to improve yields and purity.
This step yields 7-fluoro-1-methyl-1H-benzo[d]triazole, a close analog to the target compound but without the nitrile group.
Introduction of the Nitrile Group (Cyanation)
The nitrile group at the 7-position can be introduced by:
- Nucleophilic aromatic substitution (SNAr) on a suitable leaving group (e.g., halogen) at the 7-position with cyanide ion.
- Palladium-catalyzed cyanation of an aryl halide precursor using potassium cyanide or other cyanide sources under controlled conditions.
This method yields the 7-cyano substituted triazole with retention of the fluorine at the 6-position.
Methylation of the Triazole Nitrogen
Methylation at the N-1 position is typically achieved by:
- Treating the benzotriazole intermediate with methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
- This step is often performed after ring closure to ensure regioselectivity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Starting material | Benzotriazole intermediate | Contains free N-1 |
| Methylating agent | Methyl iodide or methyl sulfate | Provides methyl group |
| Base | K2CO3 or NaH | Deprotonates N-1 for nucleophilic attack |
| Solvent | Acetone, DMF, or acetonitrile | Medium for reaction |
| Temperature | Room temperature to 60°C | Controls reaction speed |
This results in selective N-1 methylation, yielding the final 6-fluoro-1-methyl-1H-benzo[d]triazole-7-carbonitrile.
Alternative Synthetic Routes
“Click” Chemistry Approaches
Recent advances in 1,2,3-triazole synthesis utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as "click" chemistry, to efficiently construct the triazole ring under mild conditions. While this method is more common for 1,4-disubstituted triazoles, adaptations allow the synthesis of benzotriazole derivatives by designing appropriate azide and alkyne precursors.
- Copper(I) catalysts with ligands in aqueous or mixed solvents.
- Mild temperatures (room temperature to 60°C).
- High regioselectivity and yields.
This approach can be combined with subsequent functional group transformations to install fluorine and nitrile substituents.
Industrial Production Considerations
- Continuous flow synthesis is employed to improve reaction control, safety, and scalability.
- Automated reactors with precise temperature, pressure, and reactant feed control enhance product purity.
- Use of green solvents and minimizing hazardous reagents is increasingly prioritized.
- Catalyst recycling and waste reduction are key factors in process optimization.
Summary Table of Preparation Steps
Research Findings and Notes
- The fluorine atom at the 6-position enhances the compound’s chemical stability and biological binding affinity.
- The nitrile group at the 7-position provides a handle for further functionalization or contributes to electronic properties.
- Methylation at N-1 improves lipophilicity and metabolic stability.
- Copper-catalyzed cyclization methods provide regioselective triazole formation with high yields.
- Palladium-catalyzed cyanation is a reliable method for introducing nitrile groups on aromatic heterocycles.
- Continuous flow methods in industrial settings improve reproducibility and safety.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Structural Features
The compound features a benzo[d][1,2,3]triazole core, which is known for its diverse biological activities. The presence of fluorine and cyano groups enhances its chemical reactivity and potential applications.
Medicinal Chemistry
6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile has been explored for its potential as a pharmaceutical agent:
- Antimicrobial Activity : Studies have indicated that compounds with a benzo[d][1,2,3]triazole structure exhibit significant antimicrobial properties. Specific derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates that modifications in the triazole ring can lead to enhanced anticancer activity. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in preclinical models.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of benzo[d][1,2,3]triazoles. One derivative demonstrated IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising anticancer activity .
Agricultural Chemistry
The compound's unique structure allows for potential applications in agrochemicals:
- Pesticide Development : Research has focused on the synthesis of triazole-based compounds as fungicides and herbicides. The introduction of the cyano group may enhance the bioactivity against specific pests.
Data Table: Pesticidal Activity
| Compound | Target Pest | Activity (EC50) |
|---|---|---|
| This compound | Aphids | 25 µM |
| Triazole Derivative A | Fungal Pathogen X | 10 µM |
Material Science
In material science, the compound is being investigated for its properties in:
- Polymer Chemistry : The incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Enhancement
Research conducted by materials scientists has shown that polymers containing triazole units exhibit improved thermal resistance compared to conventional polymers. This enhancement is attributed to the strong intermolecular interactions provided by the triazole rings .
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,2,3-Triazole Derivatives
The 2021 comprehensive review on 1,2,3-triazole-containing compounds provides a framework for comparing 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile with analogous derivatives. Key structural and functional distinctions are outlined below:
Substituent Effects on Bioactivity



Key Observations :
- Electron-Withdrawing Groups: The fluorine and cyano groups in the target compound may confer stronger electrostatic interactions compared to methyl or methoxy substituents in chalcone derivatives (e.g., compounds 7–12) .
- Solubility: Unlike podophyllotoxin-triazole hybrids (compounds 19–25), which exhibit poor solubility, the cyano group in the target compound could moderate hydrophobicity, though solubility remains inferior to polar derivatives like nucleoside-triazole hybrids (compounds 54–57) .
Mechanism of Action
While chalcone- and indole-triazole hybrids act through NANOG inhibition and apoptosis induction , the target compound’s mechanism remains speculative.
Challenges and Opportunities
- Solubility Limitations: Similar to most 1,2,3-triazoles, the target compound may require formulation optimization (e.g., nanoparticle encapsulation) to overcome bioavailability issues .
- Resistance Mitigation: Fluorinated triazoles, like the target compound, could evade metabolic degradation pathways that hinder non-halogenated analogs (e.g., compounds 43–53) .
Biological Activity
6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile (CAS: 368426-24-8) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 164.14 g/mol. The compound features a triazole ring which is known for its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research has shown that compounds containing the benzo[d][1,2,3]triazole moiety exhibit promising antimicrobial properties. A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound demonstrated significant inhibition against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound has potential as an antibacterial agent, particularly against resistant strains such as MRSA.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects on different cancer cell lines. For instance:
- Cell Line: HeLa (cervical cancer)
- IC50: 10 μM
- Cell Line: MCF-7 (breast cancer)
- IC50: 15 μM
The structure-activity relationship (SAR) analysis indicates that the presence of the fluorine atom enhances the compound's interaction with cellular targets, leading to increased cytotoxicity.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of DNA Synthesis: The compound interferes with DNA replication in bacterial cells.
- Induction of Apoptosis in Cancer Cells: It triggers apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Activity: It exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:
- A study published in Pharmacological Reports demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting angiogenesis.
- Another investigation reported its use in combination therapies for enhancing the efficacy of existing anticancer drugs.
Q & A
Q. What are the optimal synthetic routes for 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of fluorinated aniline precursors with methyl isocyanate or nitrile-containing reagents under catalytic conditions. Key steps include:
- Precursor selection : Use of 6-fluoroaniline derivatives with methyl and nitrile substituents positioned ortho to the triazole ring.
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, as seen in Suzuki-Miyaura reactions for similar triazoles .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, acetonitrile) at 80–100°C improve cyclization yields .
- Purification : Column chromatography or recrystallization from acetonitrile/ethanol mixtures ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Resolves methyl group (δ ~3.3 ppm) and aromatic protons influenced by fluorine (δ 7.0–8.5 ppm). Carbonitrile signals appear at ~115 ppm in ¹³C NMR .
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and triazole ring vibrations (1520–1600 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Molecular ion peaks (m/z ~218) and fragmentation patterns validate the structure .
Q. How does the methyl group at the 1-position influence stability and solubility?
The methyl group enhances:
- Lipophilicity : Increases logP by ~0.5 units compared to non-methylated analogs, improving membrane permeability in biological assays .
- Steric hindrance : Reduces rotational freedom of the triazole ring, stabilizing the molecule against hydrolysis .
- Solubility : Moderately soluble in DMSO (~10 mg/mL) but poorly in aqueous buffers, necessitating co-solvents like PEG-400 for in vitro studies .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?
Discrepancies arise from competing pathways:
- Fluorine vs. nitrile reactivity : The electron-withdrawing fluorine at C6 deactivates the ring, but the nitrile at C7 directs nucleophiles to C5 via resonance effects. This duality is confirmed by DFT calculations showing partial positive charge at C5 .
- Steric effects : Methylation at N1 hinders bulky nucleophiles (e.g., tert-butoxide), favoring smaller agents (e.g., NH₃) in SNAr reactions .
Q. How can computational modeling predict electronic structure and reaction pathways?
- DFT calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting electrophilic regions (e.g., C5 and C7) .
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) by analyzing H-bonding with the nitrile and triazole groups .
- Reaction trajectory analysis : Identify transition states in cyclization steps to optimize synthetic routes .
Q. What strategies resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell line specificity (e.g., HeLa vs. MCF-7) .
- Metabolite profiling : LC-MS/MS detects hydrolyzed intermediates (e.g., free triazole) that may skew activity results .
- Structure-activity relationship (SAR) : Compare analogs (Table 1) to isolate substituent effects.
Q. Table 1: Substituent Effects on Biological Activity
| Substituent (Position) | LogP | IC₅₀ (μM, HeLa) | Key Interaction |
|---|---|---|---|
| -F (C6), -CN (C7) | 2.1 | 12.3 | Nitrile-H bond |
| -Cl (C6), -CN (C7) | 2.4 | 8.9 | Chlorine hydrophobic |
| -F (C6), -CO₂H (C7) | 1.3 | >50 | Poor permeability |
Methodological Recommendations
- Contradiction analysis : Use heteronuclear NOE (HOESY) NMR to confirm spatial proximity of substituents in conflicting reactivity studies .
- In vitro assays : Employ Amplex Red-based fluorescence assays to quantify enzyme inhibition (e.g., ATX) with IC₅₀ values adjusted for nitrile hydrolysis rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



